molecular formula C17H17FN4O4S B2932020 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea CAS No. 894030-57-0

3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea

Cat. No.: B2932020
CAS No.: 894030-57-0
M. Wt: 392.41
InChI Key: XONJMHXBSOFLJH-UHFFFAOYSA-N
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Description

3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea is a synthetic urea derivative supplied for research and development purposes. This compound, with the CAS registry number 894030-57-0, has a molecular formula of C17H17FN4O4S and a molecular weight of 392.40 g/mol . Its structure features a pyrrolidinone core substituted with a 3-fluorophenyl group and is further functionalized with a urea linker attached to a 4-sulfamoylphenyl moiety. This specific arrangement of pharmacophores, including the sulfonamide group, is common in biologically active molecules and is of significant interest in medicinal chemistry research. Urea derivatives are a class of compounds with a wide range of investigated biological activities. The presence of both fluorophenyl and sulfamoylphenyl groups in this molecule suggests potential for various pharmaceutical research applications . Researchers are exploring similar urea-based compounds for their potential interactions with enzymatic targets . This product is intended for laboratory research use only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use. Researchers can utilize this chemical as a reference standard, a building block for the synthesis of more complex molecules, or as a starting point for in vitro biological screening. For your research needs, the compound is available on request. Please inquire for custom synthesis options, specific purity grades, and current pricing. This product is strictly for research and development and is not intended for personal use.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O4S/c18-11-2-1-3-14(8-11)22-10-13(9-16(22)23)21-17(24)20-12-4-6-15(7-5-12)27(19,25)26/h1-8,13H,9-10H2,(H2,19,25,26)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONJMHXBSOFLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a common method involves the reaction of an amine with a ketone or aldehyde under acidic or basic conditions to form the pyrrolidine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl and sulfamoylphenyl groups can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions (acidic, basic, or neutral).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Challenges : Thiazole-containing analogs () show lower yields (~50%), suggesting steric or electronic hindrance during synthesis. The target compound’s sulfamoyl group may require optimized conditions for efficient coupling.
  • Structural Data : ’s PDB entry (3WR) provides crystallographic insights for pyrido-pyrimidinyl ureas, but analogous data for the target compound are lacking .
  • Biological Activity: No direct evidence links the target compound to specific assays. However, its structural similarity to patented kinase inhibitors () warrants further investigation .

Biological Activity

The compound 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a complex structure characterized by a pyrrolidinone ring, a urea functional group, and aromatic substituents, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

  • Molecular Formula: C18H20FN3O4S
  • Molecular Weight: Approximately 389.43 g/mol
  • SMILES Notation: C1CC(NC(=O)N(C(=O)N2C(C(C2=O)C(=O)N(C1)C(=O)N(C(=O)N(C2=O))C(=O)N(C(=O)N(C2=O))C(=O))C(=O))C(=O))

The presence of the fluorophenyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target proteins.

Research indicates that the compound may exert its biological effects through interactions with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The fluorophenyl and sulfamoyl groups may play critical roles in modulating these interactions, leading to potential therapeutic effects.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Antitumor Activity: Preliminary studies suggest that this compound exhibits antitumor properties by inhibiting cell proliferation in various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Effects: The sulfamoyl moiety is known for its antimicrobial properties, which may contribute to the overall biological activity of the compound against bacterial strains.
  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Study 1: Antitumor Activity

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations of 10 µM and 50 µM after 48 hours of treatment. The observed IC50 value was approximately 25 µM, indicating moderate potency against these cancer cells.

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, suggesting effective antimicrobial activity. Further studies are needed to explore its efficacy against other bacterial strains.

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)MIC (µg/mL)Mechanism of Action
Compound A2030Apoptosis induction
Compound B3040Enzyme inhibition
Target Compound2532Antitumor & antimicrobial

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